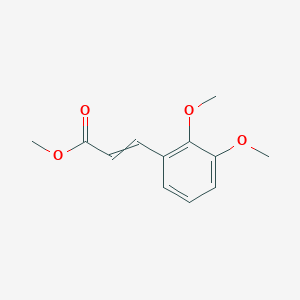
2,3-Dimethoxycinnamic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxycinnamic acid methyl ester is an organic compound derived from cinnamic acid It is characterized by the presence of two methoxy groups attached to the benzene ring and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxycinnamic acid methyl ester typically involves the esterification of 2,3-Dimethoxycinnamic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Dimethoxycinnamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research indicates that it may possess antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which 2,3-Dimethoxycinnamic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it competes with natural signal molecules to bind to bacterial receptors, thereby disrupting the communication system . This can lead to reduced biofilm formation and virulence in bacteria.
類似化合物との比較
Similar Compounds
3,4-Dimethoxycinnamic acid: Similar structure but with different substitution pattern on the benzene ring.
Cinnamic acid: The parent compound without methoxy or ester groups.
3-Methoxycinnamic acid: Contains only one methoxy group.
Uniqueness
2,3-Dimethoxycinnamic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methoxy groups and a methyl ester functional group can enhance its solubility and interaction with biological targets compared to its analogs .
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
methyl 3-(2,3-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-14-10-6-4-5-9(12(10)16-3)7-8-11(13)15-2/h4-8H,1-3H3 |
InChIキー |
CIKXUIAMEYGMHP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



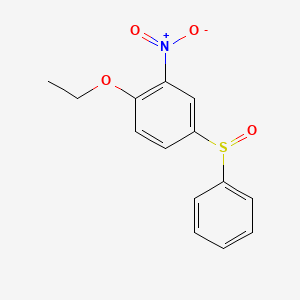
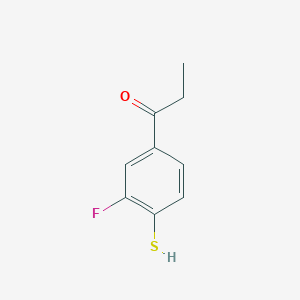
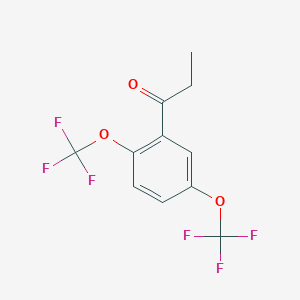
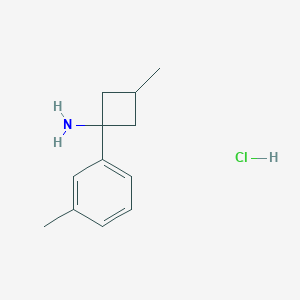

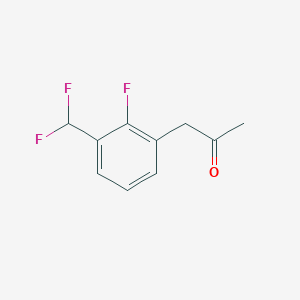
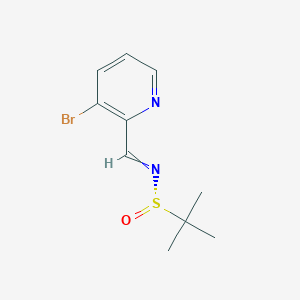
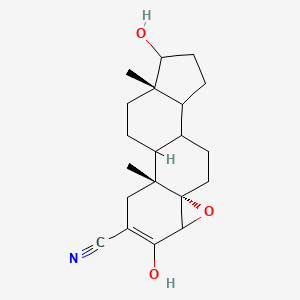
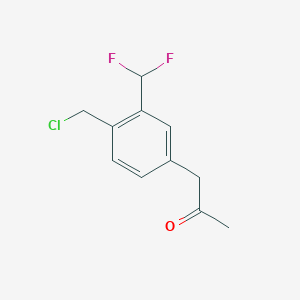
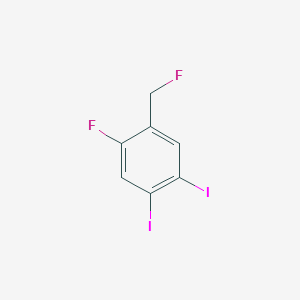
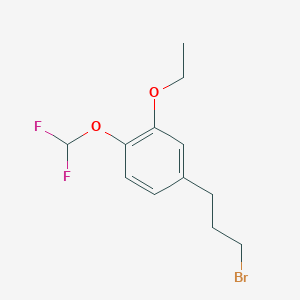

![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
